4-(5-Methylfuran-2-yl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(5-Methylfuran-2-yl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a tetrahydropyridine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the tetrahydropyridine ring and the carbonitrile group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-Methylfuran-2-yl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, tetrahydropyridine derivatives, and carbonitrile-containing compounds. Examples include:
- 5-Methylfuran-2-carboxaldehyde
- 2-(Prop-2-en-1-ylsulfanyl)tetrahydropyridine
- 3-Cyanopyridine
Uniqueness
What sets 4-(5-Methylfuran-2-yl)-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N2O2S |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S/c1-3-6-19-14-11(8-15)10(7-13(17)16-14)12-5-4-9(2)18-12/h3-5,10H,1,6-7H2,2H3,(H,16,17) |
InChI Key |
RQHFGOYDPYINBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)NC(=C2C#N)SCC=C |
Origin of Product |
United States |
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